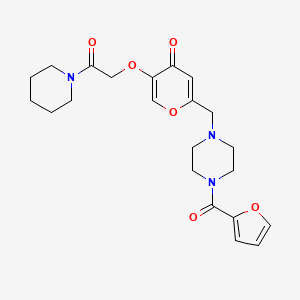
2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H27N3O6 and its molecular weight is 429.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a complex organic molecule that possesses significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H28N4O5. It features a combination of piperazine, furan, and pyran moieties, which contribute to its unique biological properties. The structure includes:
- Furan ring : Known for its role in various biological activities.
- Piperazine moiety : Commonly associated with psychoactive effects and antimicrobial properties.
- Pyranone structure : Associated with a range of biological activities including anti-inflammatory and antiviral effects.
Antimicrobial Properties
Recent studies have shown that derivatives of the compound exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have demonstrated bactericidal effects with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 µM to 125 µM against Staphylococcus aureus and Enterococcus species . The mechanism involves inhibition of protein synthesis and disruption of cell wall integrity.
Antifungal Activity
In addition to antibacterial effects, related compounds have shown antifungal activity, surpassing traditional antifungal agents like fluconazole in efficacy against certain strains of Candida . This suggests potential for treating fungal infections, especially in immunocompromised patients.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Preliminary data indicate that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various models. This could have implications for diseases characterized by chronic inflammation.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the inflammatory response.
- Receptor Interaction : It may interact with specific receptors involved in pain and inflammation signaling pathways, providing analgesic effects.
- Biofilm Disruption : There is evidence suggesting that similar compounds can disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness against infections resistant to standard treatments .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Eigenschaften
IUPAC Name |
2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c26-18-13-17(30-15-20(18)31-16-21(27)24-6-2-1-3-7-24)14-23-8-10-25(11-9-23)22(28)19-5-4-12-29-19/h4-5,12-13,15H,1-3,6-11,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGHYSBMVRSPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













